3,5-Difluoro-3',5'-dimethylbenzophenone
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Overview
Description
3,5-Difluoro-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C15H12F2O It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-3’,5’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-difluorobenzoyl chloride and 3,5-dimethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
3,5-Difluorobenzoyl chloride+3,5-DimethylbenzeneAlCl33,5-Difluoro-3’,5’-dimethylbenzophenone+HCl
Industrial Production Methods
Industrial production of 3,5-Difluoro-3’,5’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3,5-Difluoro-3’,5’-dimethylbenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3’,5’-dimethylbenzophenone involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, influencing its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzophenone: Lacks the methyl groups present in 3,5-Difluoro-3’,5’-dimethylbenzophenone.
3,5-Dimethylbenzophenone: Lacks the fluorine atoms present in 3,5-Difluoro-3’,5’-dimethylbenzophenone.
Benzophenone: The parent compound without any substituents.
Uniqueness
3,5-Difluoro-3’,5’-dimethylbenzophenone is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s electronegativity and stability, while the methyl groups enhance its hydrophobicity and steric effects.
Properties
IUPAC Name |
(3,5-difluorophenyl)-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-3-10(2)5-11(4-9)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYQJRMABMPGHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374252 |
Source
|
Record name | 3,5-Difluoro-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-22-9 |
Source
|
Record name | (3,5-Difluorophenyl)(3,5-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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